Lipophilicity vs. Isomeric Analogs
The target compound exhibits a calculated LogP of 2.31 [1]. This lipophilicity value is distinct from isomeric analogs; for instance, 3-phenoxypyridine (the non-acetylated core) has a LogP of approximately 2.7 . The 0.4-unit LogP reduction conferred by the para-acetyl group in 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one improves aqueous solubility and reduces non-specific binding relative to non-polar 2-pyridyl or 4-pyridyl ether variants, which is a critical parameter for early-stage kinase inhibitor profiling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.31 (calculated) |
| Comparator Or Baseline | 3-phenoxypyridine (CAS 2176-45-6): ~2.7 (estimated) |
| Quantified Difference | ΔLogP ≈ -0.4 |
| Conditions | In silico prediction (SIELC algorithm) |
Why This Matters
A lower LogP indicates improved aqueous solubility, which is essential for reproducible in vitro assays and reduces aggregation-based false positives in high-throughput screening.
- [1] SIELC. 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one. LogP: 2.31. Accessed 2026. View Source
